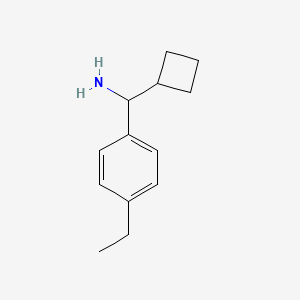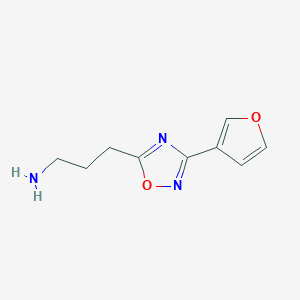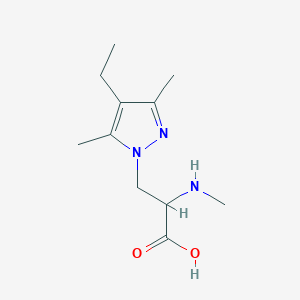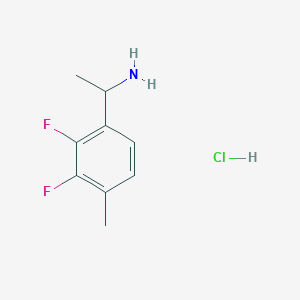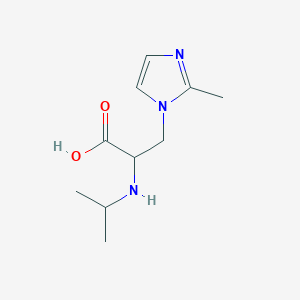
2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is an organic compound that features both an imidazole ring and an amino acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.
Amino Acid Formation: The alkylated imidazole is then reacted with an appropriate amino acid precursor, such as 2-bromo-3-(isopropylamino)propanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biochemistry: The compound is used in enzyme studies and as a ligand in binding assays.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid moiety can interact with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopropylamino)-3-(1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Uniqueness
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both an isopropylamino group and a 2-methyl-imidazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific binding affinities, making it valuable for various applications in medicinal and industrial chemistry.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-4-11-8(13)3/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |
Clave InChI |
DRNFDBJMOVEJAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(C(=O)O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


